OPB-51602 -

OPB-51602

Catalog Number: EVT-1492235
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor OPB-51602 inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3/'s regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Overview

OPB-51602 is a small molecule inhibitor developed to target the signal transducer and activator of transcription 3 (STAT3), a transcription factor implicated in various cancers. This compound has shown promise in preclinical studies for its ability to inhibit STAT3 signaling pathways, which are often activated in tumor cells, thus contributing to cancer progression and resistance to therapy. OPB-51602 is currently undergoing clinical trials for its efficacy and safety profile in cancer treatment.

Source and Classification

OPB-51602 was identified through high-throughput screening of a library of chemical compounds, specifically designed to inhibit STAT3 activity. It belongs to a class of small molecules that have been developed as STAT3 inhibitors, alongside other compounds such as OPB-31121 and C188-9. The compound is classified as a selective inhibitor of both phosphorylated tyrosine 705 and serine 727 forms of STAT3, which are crucial for its activation and function in cancer biology .

Synthesis Analysis

The synthesis of OPB-51602 involves several key steps, typically starting from commercially available precursors. While specific synthetic routes are proprietary, general methods for synthesizing small molecule inhibitors often include:

  1. Library Screening: Utilizing diverse chemical libraries to identify potential inhibitors based on their ability to disrupt STAT3 signaling.
  2. Chemical Optimization: Modifying the chemical structure to enhance potency, selectivity, and solubility.
  3. In vitro Testing: Evaluating the synthesized compounds for their biological activity against various cancer cell lines.

Technical details regarding the exact synthesis pathway of OPB-51602 are not publicly detailed but follow standard protocols for drug discovery and development.

Molecular Structure Analysis

Data from structural studies suggest that OPB-51602 can form hydrogen bonds with critical residues in the STAT3 protein, inhibiting its function effectively .

Chemical Reactions Analysis

OPB-51602 undergoes several chemical interactions upon administration:

  1. Binding Interactions: The primary reaction involves binding to the SH2 domain of STAT3, preventing its phosphorylation and dimerization.
  2. Reactive Oxygen Species Production: Treatment with OPB-51602 leads to increased production of reactive oxygen species (ROS) within tumor cells, contributing to oxidative stress and cell death .
  3. Mitophagy Induction: The compound also triggers mitophagy, a process where damaged mitochondria are selectively degraded, further promoting apoptosis in cancer cells .

These reactions highlight the multifaceted approach OPB-51602 employs to exert its antitumor effects.

Mechanism of Action

The mechanism of action for OPB-51602 primarily revolves around its ability to inhibit STAT3 activation:

  1. Inhibition of Phosphorylation: By binding to the SH2 domain, OPB-51602 prevents phosphorylation at tyrosine 705 and serine 727, which are crucial for STAT3 activation.
  2. Disruption of Dimerization: The compound inhibits the formation of STAT3 dimers necessary for nuclear translocation and transcriptional activity.
  3. Induction of Cell Death: Increased ROS levels lead to mitochondrial dysfunction and subsequent apoptosis in tumor cells, demonstrating a dual mechanism involving both direct inhibition of signaling pathways and induction of cellular stress responses .
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point or solubility are not extensively documented for OPB-51602, general characteristics typical for small molecule inhibitors include:

  1. Molecular Weight: Typically around several hundred Daltons.
  2. Solubility: Optimized for biological assays but may require formulation adjustments for clinical use.
  3. Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Further studies would be required to detail these properties comprehensively.

Applications

OPB-51602 is primarily being investigated for its applications in oncology:

Introduction to STAT3 as a Therapeutic Target in Oncology

Signal transducer and activator of transcription 3 (STAT3) is a cytoplasmic transcription factor constitutively activated in diverse human cancers, where it drives tumorigenesis through regulation of proliferation, survival, angiogenesis, and immune evasion [2] [6]. Hyperphosphorylation of STAT3 at tyrosine 705 (Y705) and serine 727 (S727) residues occurs in >50% of hematological and solid malignancies, correlating with poor prognosis and therapeutic resistance [5] [7]. This pervasive involvement establishes STAT3 as a high-priority molecular target for cancer therapy.

Role of STAT3 in Oncogenic Signaling Pathways

STAT3 orchestrates oncogenesis through transcriptional regulation of downstream effectors. Upon phosphorylation at Y705 by upstream kinases (e.g., JAKs, Src), STAT3 dimerizes, translocates to the nucleus, and binds to promoter regions of target genes governing:

  • Cell Survival & Proliferation: Upregulation of Bcl-xL, Survivin, c-Myc, and Cyclin D1 inhibits apoptosis and accelerates cell cycle progression [2] [6].
  • Angiogenesis: Induction of VEGF, HIF-1α, and bFGF promotes vascularization [2].
  • Metastasis: Activation of MMP2/9, TWIST1, and Vimentin facilitates epithelial-mesenchymal transition (EMT) [2].
  • Immune Evasion: Suppression of interferon-responsive genes (CXCL10, IL-12) and upregulation of immunosuppressive cytokines (IL-6, IL-10, TGF-β) create an immunotolerant tumor microenvironment [6].

Table 1: Key STAT3-Regulated Oncogenic Targets

FunctionTarget GenesBiological Effect
Proliferationc-Myc, Cyclin D1Cell cycle progression
Anti-apoptosisBcl-xL, Mcl-1Survival signaling enhancement
AngiogenesisVEGF, HIF-1αTumor vascularization stimulation
MetastasisMMP2, MMP9, TWIST1Invasion and EMT promotion
Immune suppressionIL-10, TGF-βT-cell inhibition and Treg activation

STAT3 activation also maintains cancer stem cells (CSCs) by inducing Oct3/4, Nanog, and CD133, which confer self-renewal capacity and chemoresistance in leukemia, glioblastoma, and carcinomas [2].

STAT3 Dual Functionality: Transcriptional Regulation and Mitochondrial Activity

Beyond nuclear signaling, STAT3 exhibits non-canonical functions in mitochondria. Phosphorylation at S727 (mediated by MAPK/mTOR pathways) enables mitochondrial translocation, where STAT3 (mitoSTAT3) binds mitochondrial DNA (mtDNA) and regulates respiratory chain activity [3] [7] [8]. Key mitochondrial roles include:

  • Energy Metabolism: MitoSTAT3 enhances complex I and II activity in the electron transport chain (ETC), boosting oxidative phosphorylation (OXPHOS) and ATP production [8] [10].
  • Transcription Regulation: STAT3 associates with mitochondrial transcription factor A (TFAM) and directly binds mtDNA promoters, upregulating MT-ND1, MT-ND2, and MT-CO1 genes encoding ETC subunits [3] [8].
  • ROS Modulation: By optimizing ETC efficiency, mitoSTAT3 reduces reactive oxygen species (ROS) accumulation, protecting cancer cells from oxidative damage [10].

OPB-51602 uniquely disrupts both STAT3 functionalities:

  • Transcriptional Inhibition: Binds the SH2 domain (KD = 5 nM), preventing Y705 phosphorylation and nuclear dimerization [4] .
  • Mitochondrial Disruption: Impairs complex I activity by targeting mitoSTAT3, causing respiratory collapse and mitophagy [10].

Table 2: Dual Functional Domains of STAT3 and OPB-51602 Effects

STAT3 LocalizationActivation TriggerBiological RoleOPB-51602 Action
NuclearpY705Oncogene transcriptionSH2 domain blockade
MitochondrialpS727ETC complex I optimizationComplex I inhibition
CytoplasmicNon-phosphorylatedLatent signalingNo direct effect

In embryonic stem cells, mitoSTAT3 is essential for maintaining oxidative respiration during pluripotency induction [8]. Cancer cells co-opt this mechanism to support bioenergetic demands in hypoxic microenvironments.

Rationale for Targeting STAT3 in Hematological and Solid Malignancies

The broad oncogenic footprint of STAT3 justifies therapeutic targeting across cancer types:

  • Prevalence in Hematologic Cancers: >50% of acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and myeloma exhibit constitutive STAT3 activation [5]. In a phase I trial, OPB-51602 induced durable stable disease in AML and myeloma patients, confirming pathway vulnerability [5].
  • Solid Tumor Dependence: STAT3 drives metastasis in head/neck, lung, and prostate cancers by upregulating EMT and CSC markers [2] [6]. Preclinical studies show OPB-51602 suppresses xenograft growth by inhibiting STAT3-dependent survival pathways [4] [10].
  • Synthetic Lethality: Cancer cells with mitochondrial STAT3 dependence exhibit heightened sensitivity to OPB-51602. Cells expressing mitochondrially restricted STAT3 suffer respiratory collapse due to complex I inhibition, while STAT3-null cells remain resistant [10].
  • Immere Reconstitution: STAT3 blockade reverses tumor-mediated immunosuppression by enhancing dendritic cell maturation and T-cell cytotoxicity [6].

OPB-51602 exemplifies a "dual-inhibition" strategy, simultaneously targeting nuclear and mitochondrial STAT3 pools. This approach is critical because S727 phosphorylation can drive oncogenesis independently of Y705, rendering single-residue inhibitors ineffective [7] [10].

Properties

Product Name

OPB-51602

Synonyms

OPB51602; OPB 51602; OPB51602.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.